1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine
Description
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine is a complex organic compound that features a unique combination of imidazole and piperidine rings
Properties
IUPAC Name |
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-3-5-14-25-20(15-23-22(25)29(26,27)4-2)16-24-13-9-12-21(17-24)28-18-19-10-7-6-8-11-19/h6-8,10-11,15,21H,3-5,9,12-14,16-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJKFMQTTKCZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCCC(C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The piperidine ring is then synthesized and coupled with the imidazole derivative. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, with common reagents including alkyl halides and nucleophiles like amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypyrrolidine
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypyridine
Uniqueness
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-3-phenylmethoxypiperidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
